molecular formula C22H27N3O B11444564 2,2-dimethyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide

2,2-dimethyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide

Cat. No.: B11444564
M. Wt: 349.5 g/mol
InChI Key: KBHOGEHCZUCQBG-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide is an organic compound with a complex structure that includes a benzimidazole moiety and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the alkylated benzimidazole with 2,2-dimethylpropanoyl chloride to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

2,2-dimethyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide is unique due to its specific structural features, including the presence of a benzimidazole ring and a 2-methylbenzyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

2,2-dimethyl-N-[2-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethyl]propanamide

InChI

InChI=1S/C22H27N3O/c1-16-9-5-6-10-17(16)15-25-19-12-8-7-11-18(19)24-20(25)13-14-23-21(26)22(2,3)4/h5-12H,13-15H2,1-4H3,(H,23,26)

InChI Key

KBHOGEHCZUCQBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CCNC(=O)C(C)(C)C

Origin of Product

United States

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